

Trimebutine Maleate Demonstrates Efficacy in Functional Dyspepsia Compared to Placebo

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Compound of Interest

Compound Name: Trimebutine Maleate

Cat. No.: B3427379

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Trimebutine maleate appears to be a safe and effective therapeutic option for managing symptoms of functional dyspepsia (FD). A notable multicenter, randomized, double-blind, placebo-controlled prospective trial provides key evidence of its efficacy in alleviating dyspeptic symptoms and accelerating gastric emptying when compared to a placebo.^{[1][2][3][4]} Further supporting its clinical utility, a Bayesian network meta-analysis positions trimebutine favorably among other prokinetic agents for the treatment of FD.^{[5][6]}

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a pivotal clinical trial comparing **trimebutine maleate** to a placebo in patients with functional dyspepsia.

Table 1: Symptom Relief in Functional Dyspepsia

Outcome Measure	Trimebutine Maleate Group	Placebo Group	p-value
Statistically significant reduction in Glasgow Dyspepsia Severity Score (GDSS) between 2-week and 4-week visits	Yes	No	0.02

Data from Kountouras et al., 2020.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Effect on Gastric Emptying

Outcome Measure	Trimebutine Maleate Group	Placebo Group	p-value
Median gastric emptying at 50 minutes	75.5%	66.6%	0.036

Data from a substudy of Kountouras et al., 2020.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Adverse Events

Outcome Measure	Trimebutine Maleate Group (n=108)	Placebo Group (n=103)	Statistical Significance
Patients reporting adverse events	11 (10.2%)	15 (14.6%)	Not statistically significant

Data from Kountouras et al., 2020.[\[1\]](#)

Experimental Protocols

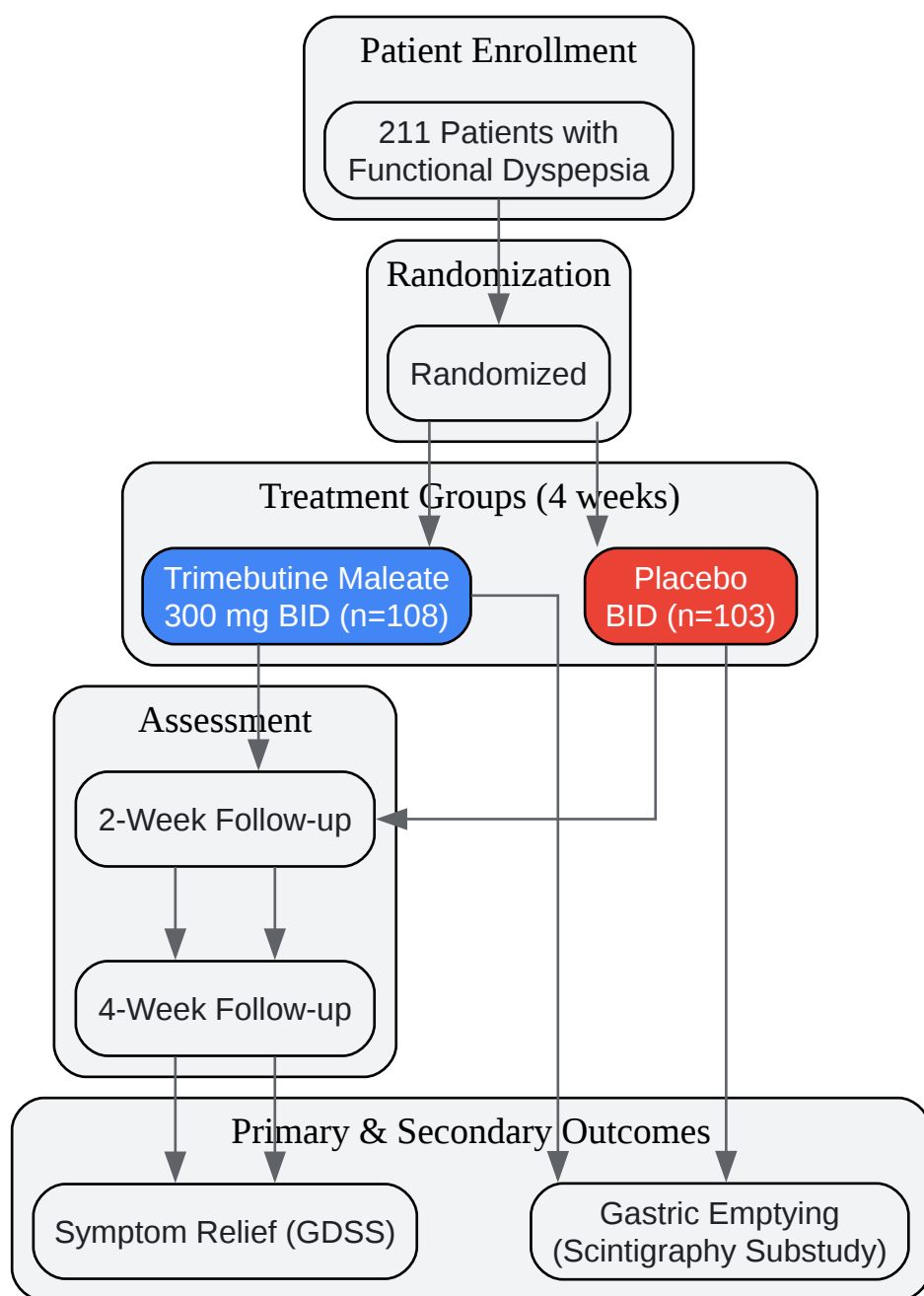
Clinical Trial Protocol: Kountouras et al., 2020

A multicenter, randomized, double-blind, placebo-controlled, prospective study was conducted with 211 patients diagnosed with functional dyspepsia.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Participants: 211 patients with functional dyspepsia were enrolled and randomized into two groups.
- Intervention: One group (108 patients) received 300 mg of **trimebutine maleate** twice daily, while the other group (103 patients) received a placebo twice daily for a duration of 4 weeks. [\[1\]](#)[\[2\]](#)[\[3\]](#)

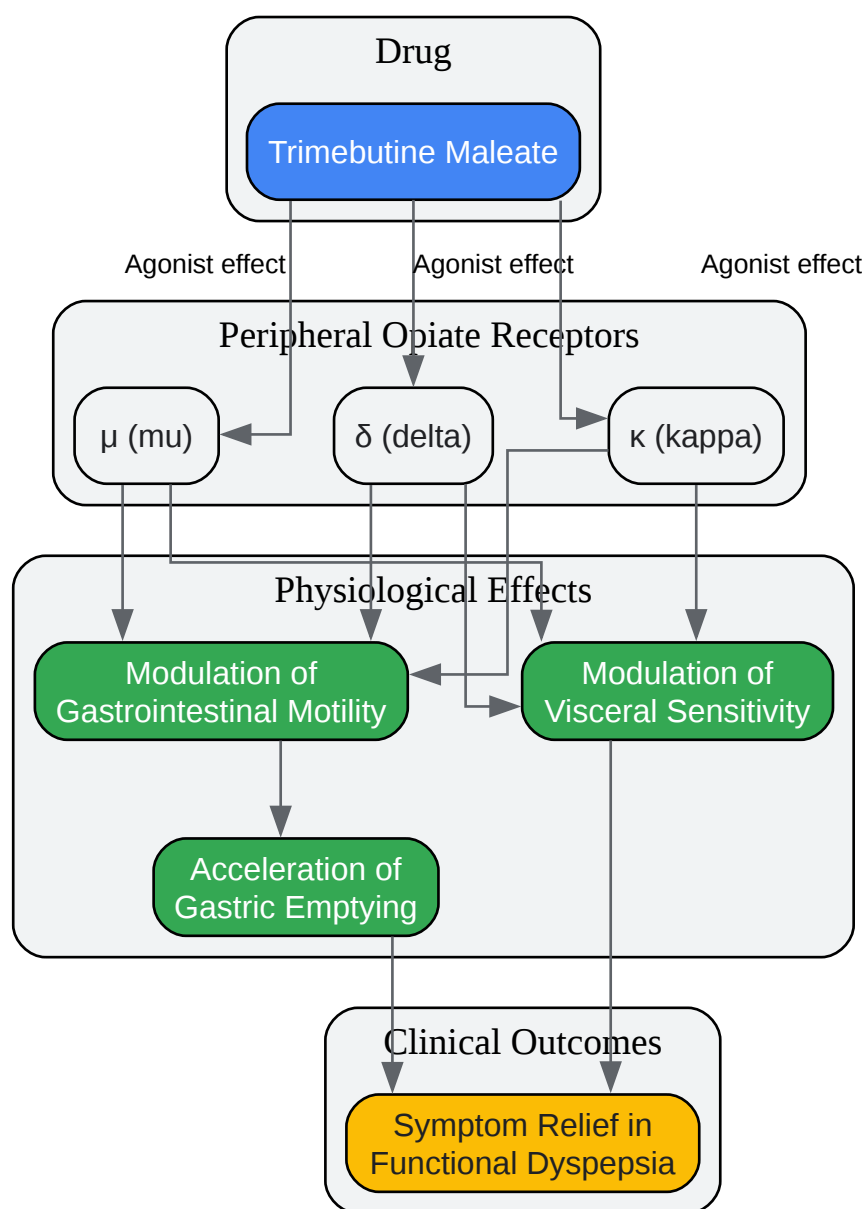
- **Primary Endpoint:** The primary outcome measured was the relief of dyspepsia symptoms, evaluated using the Glasgow Dyspepsia Severity Score (GDSS).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Secondary Endpoint:** A substudy involving 16 participants (8 from each group) assessed gastric emptying using a 99mTc-Tin Colloid Semi Solid Meal Scintigraphy test.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Data Analysis:** Statistical analysis, including paired t-tests and nonparametric Wilcoxon tests, was used to compare the mean and median scores for each treatment group and between the two groups.[\[1\]](#)

Visualizations



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Caption: Experimental workflow of the randomized controlled trial.



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Caption: Simplified signaling pathway of **trimebutine maleate**.

Mechanism of Action

Trimebutine maleate's therapeutic effects are attributed to its action as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opiate receptors in the gastrointestinal tract.[7][8] This interaction modulates gastrointestinal motility, contributing to the acceleration of gastric emptying.[7][8][9][10] Additionally, trimebutine is thought to modulate visceral sensitivity, which

may also play a role in alleviating the symptoms of functional dyspepsia.[7][8][10] The drug's ability to normalize bowel movements and reduce pain is a key aspect of its clinical efficacy. It also influences the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.[7][8]

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